molecular formula C8H6O2S2 B428666 5-Methylthieno[3,2-b]thiophene-2-carboxylic acid CAS No. 70060-21-8

5-Methylthieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B428666
CAS No.: 70060-21-8
M. Wt: 198.3g/mol
InChI Key: VOCYXBFIICKEKG-UHFFFAOYSA-N
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Description

5-Methylthieno[3,2-b]thiophene-2-carboxylic acid is a chemical compound with a molecular weight of 198.27 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6O2S2/c1-4-2-5-6(11-4)3-7(12-5)8(9)10/h2-3H,1H3,(H,9,10) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 263-264°C .

Scientific Research Applications

Liquid-Crystalline Complexes

A study by Tso et al. (1998) describes the synthesis of 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid, leading to the formation of novel supramolecular liquid-crystalline complexes. These complexes exhibit significant potential in materials science, particularly in the development of new types of liquid crystals with unique properties (Tso et al., 1998).

Oxidation Reactions

Litvinov et al. (1975) studied the catalytic liquid-phase oxidation of various thieno[3,2-b]thiophene derivatives, providing insights into their chemical reactivity and potential applications in organic synthesis and chemical industry (Litvinov et al., 1975).

Agonists for G Protein-Coupled Receptors

Deng et al. (2011) discovered that thieno[3,2-b]thiophene-2-carboxylic acid derivatives act as agonists for the G Protein-Coupled Receptor 35 (GPR35). This suggests potential pharmaceutical applications, especially in exploring GPR35 biology and pharmacology (Deng et al., 2011).

Synthesis and Construction of N,S-Heterotetracenes

Demina et al. (2019) applied Fiesselmann thiophene synthesis to construct thieno[3,2-b]thiophene derivatives, leading to the synthesis of new N,S-heterotetracenes. This research is significant in the field of organic chemistry, offering a pathway to novel heterocyclic compounds (Demina et al., 2019).

Decarboxylation Processes

Jackson and Bowlus (1980) investigated the decarboxylation of benzo[b] thiophene-2-carboxylic acid derivatives, highlighting a method to improve yield and product quality. This research contributes to the broader understanding of carboxylic acid derivatives' chemical behavior (Jackson & Bowlus, 1980).

Luminescent Supramolecular Assemblies

Osterod et al. (2001) reported the synthesis of dithieno[3,2-b]thiophene-2-carboxylic acids and their role in forming luminescent supramolecular assemblies. These findings are particularly relevant in the development of new luminescent materials (Osterod et al., 2001).

Dye-Sensitized Solar Cells

Zhao et al. (2015) explored the use of 2-ethynyl-6-methylthieno[3,2-b]thiophene in dye-sensitized solar cells (DSSCs), demonstrating its efficacy in improving photovoltaic performance. This application is significant in renewable energy research (Zhao et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-methylthieno[3,2-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S2/c1-4-2-5-6(11-4)3-7(12-5)8(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCYXBFIICKEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70060-21-8
Record name 5-methylthieno[3,2-b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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